molecular formula C9H5ClFN B8267872 (E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile

(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile

Cat. No.: B8267872
M. Wt: 181.59 g/mol
InChI Key: ISOGUPONROOHOS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is conjugated to an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-fluorobenzaldehyde and malononitrile.

    Knoevenagel Condensation: The key step is a Knoevenagel condensation reaction, where 2-chloro-3-fluorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The acrylonitrile group can be involved in oxidation and reduction reactions, potentially forming amides or amines.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Nucleophilic Substitution: Substituted acrylonitriles.

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines or reduced nitriles.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential precursor for the development of novel polymers and materials with specific properties.

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.

    Biological Studies: Used in studies to understand the interaction of nitrile-containing compounds with biological systems.

Industry

    Agrochemicals: Potential use in the synthesis of agrochemicals such as herbicides and pesticides.

    Dyes and Pigments: Utilized in the production of dyes and pigments due to its conjugated system.

Mechanism of Action

The mechanism by which (E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-Chlorophenyl)acrylonitrile: Lacks the fluoro substituent, which may affect its reactivity and applications.

    (E)-3-(3-Fluorophenyl)acrylonitrile:

    (E)-3-(2-Bromo-3-fluorophenyl)acrylonitrile: Contains a bromo substituent instead of chloro, which can influence its reactivity and applications.

Uniqueness

(E)-3-(2-Chloro-3-fluorophenyl)acrylonitrile is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and the types of reactions it can undergo

Properties

IUPAC Name

(E)-3-(2-chloro-3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1-5H/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOGUPONROOHOS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)Cl)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.